molecular formula C12H12N2O2 B1279350 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 17607-80-6

1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1279350
CAS No.: 17607-80-6
M. Wt: 216.24 g/mol
InChI Key: AIYMHQTUFQNZMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C12H12N2O2. It is part of the pyrazole family, which is known for its diverse biological and chemical properties. This compound is characterized by a benzyl group attached to the nitrogen atom at position 1, a methyl group at position 5, and a carboxylic acid group at position 3 of the pyrazole ring.

Biochemical Analysis

Biochemical Properties

1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with D-amino acid oxidase, an enzyme that catalyzes the oxidative deamination of D-amino acids. This interaction can lead to the inhibition of the enzyme’s activity, thereby affecting the metabolic pathways involving D-amino acids . Additionally, this compound may interact with other proteins involved in oxidative stress responses, potentially modulating their activity and influencing cellular redox states.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways involved in oxidative stress, leading to changes in the expression of genes associated with antioxidant responses . This modulation can impact cellular metabolism by altering the balance between oxidative and reductive processes, thereby affecting overall cellular function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. For instance, its interaction with D-amino acid oxidase results in the inhibition of the enzyme, which in turn affects the metabolic pathways involving D-amino acids . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby altering the expression of genes involved in oxidative stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained modulation of oxidative stress responses and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating oxidative stress responses and enhancing antioxidant defenses. At higher doses, it may induce toxic or adverse effects, such as cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and amino acid metabolism. The compound interacts with enzymes such as D-amino acid oxidase, influencing the metabolic flux of D-amino acids and affecting the levels of related metabolites . Additionally, it may impact other metabolic pathways by modulating the activity of enzymes involved in redox reactions and cellular energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to various cellular compartments, where it can exert its biochemical effects . The distribution of the compound within tissues is influenced by factors such as its solubility, binding affinity to transporters, and cellular uptake mechanisms.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to mitochondria, where it can influence mitochondrial function and oxidative stress responses . The precise localization of the compound within cells can determine its impact on cellular processes and overall efficacy.

Preparation Methods

The synthesis of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.

    Substitution Reactions: The introduction of the benzyl and methyl groups can be accomplished through substitution reactions. For instance, benzylation can be performed using benzyl bromide in the presence of a base.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other substituents using appropriate reagents and conditions.

Common reagents used in these reactions include bases, acids, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid: This compound has a phenyl group instead of a methyl group at position 5, which may alter its chemical and biological properties.

    1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid: The presence of a chlorophenyl group can enhance its activity against certain biological targets.

    1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid: The p-tolyl group can influence its reactivity and interactions with other molecules

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its properties and applications.

Properties

IUPAC Name

1-benzyl-5-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9-7-11(12(15)16)13-14(9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYMHQTUFQNZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438921
Record name 1-benzyl-5-methyl-1h-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17607-80-6
Record name 1-benzyl-5-methyl-1h-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-benzylhydrazine dihydrochloride (Aldrich, 0.98 g, 5.0 mmol) in EtOH (30 mL) were added DIEA (2.0 mL) and ethyl 2,4-dioxopentanoate (0.70 mL, 5.0 mmol). The mixture was stirred at room temperature for 12 h and was concentrated in vacuo. The residue was dissolved in 1 N NaOH (10 mL). The solution was heated at 60° C. for 1 h. After cooling down, the solution was extracted with DCM (3×50 mL). The aqueous layer was neutralized to pH 2.0 and then was extracted with EtOAc. The organic layer was washed with brine and dried over MgSO4. It was filtered and concentrated to give 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 g, 92% yield). MS (ESI+): m/z 217.12 (M+H)+.
Name
1-benzylhydrazine dihydrochloride
Quantity
0.98 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of methyl acetopyruvate (1.0 g, 6.94 mmol) and benzylhydrazine dihydrochloride (1.49 g, 7.63 mmol) in acetic acid (7 mL) was stirred for 4 h at 90° C. After removal of the solvent (rotavapor), the residue was subjected to MPLC (silica, cyclohexane/ethyl acetate 10:1→2:1, followed by dichloromethane/methanol 10:1). The eluate obtained with dichloromethane/methanol contained the title compound as a crude product. After evaporation of the solvent, this fraction was further purified by preparative HPLC to afford the title compound (260 mg, 17%): 1H NMR (400 MHz, DMSO-d6) δ 12.57 (s, 1H), 7.37-7.27 (m, 3H), 7.12 (d, 2H), 6.53 (s, 1H), 5.36 (s, 2H), 2.22 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
benzylhydrazine dihydrochloride
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.